molecular formula C19H27ClN2 B12343475 6-Chloro-2-undecylquinoxaline

6-Chloro-2-undecylquinoxaline

Cat. No.: B12343475
M. Wt: 318.9 g/mol
InChI Key: WJEZHVVNUJRVOR-UHFFFAOYSA-N
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Description

6-Chloro-2-undecylquinoxaline is a nitrogen-containing heterocyclic compound belonging to the quinoxaline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-undecylquinoxaline typically involves the reaction of 2-undecylquinoxaline with a chlorinating agent. One common method is the nucleophilic substitution reaction where 2-undecylquinoxaline is treated with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group at the 6th position . The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar chlorination reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or column chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-undecylquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinoxalines with various functional groups.

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of dihydroquinoxalines.

Mechanism of Action

The mechanism of action of 6-Chloro-2-undecylquinoxaline involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer applications, it can induce apoptosis in cancer cells by targeting specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-undecylquinoxaline is unique due to the presence of both a long undecyl chain and a chloro group, which can impart specific lipophilic and electronic properties. This combination can enhance its bioactivity and make it suitable for specific applications where other quinoxaline derivatives may not be as effective.

Properties

Molecular Formula

C19H27ClN2

Molecular Weight

318.9 g/mol

IUPAC Name

6-chloro-2-undecylquinoxaline

InChI

InChI=1S/C19H27ClN2/c1-2-3-4-5-6-7-8-9-10-11-17-15-21-19-14-16(20)12-13-18(19)22-17/h12-15H,2-11H2,1H3

InChI Key

WJEZHVVNUJRVOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=CN=C2C=C(C=CC2=N1)Cl

Origin of Product

United States

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